molecular formula C10H10N2O2 B12660503 5-Methylbenzoxazole-2-acetamide CAS No. 35783-56-3

5-Methylbenzoxazole-2-acetamide

Cat. No.: B12660503
CAS No.: 35783-56-3
M. Wt: 190.20 g/mol
InChI Key: SVDXZZAXEZBBNY-UHFFFAOYSA-N
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Description

5-Methylbenzoxazole-2-acetamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzoxazole ring substituted with a methyl group at the 5-position and an acetamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenzoxazole-2-acetamide typically involves the condensation of 2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzoxazole-2-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

5-Methylbenzoxazole-2-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylbenzoxazole-2-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and the acetamide group at the 2-position enhances its stability and reactivity compared to other benzoxazole derivatives .

Properties

CAS No.

35783-56-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(5-methyl-1,3-benzoxazol-2-yl)acetamide

InChI

InChI=1S/C10H10N2O2/c1-6-2-3-8-7(4-6)12-10(14-8)5-9(11)13/h2-4H,5H2,1H3,(H2,11,13)

InChI Key

SVDXZZAXEZBBNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)CC(=O)N

Origin of Product

United States

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